molecular formula C13H19NO3S B241322 N-(4-ethoxybenzyl)tetrahydro-3-thiophenamine 1,1-dioxide

N-(4-ethoxybenzyl)tetrahydro-3-thiophenamine 1,1-dioxide

Cat. No. B241322
M. Wt: 269.36 g/mol
InChI Key: YPGBEPGWCKYQNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxybenzyl)tetrahydro-3-thiophenamine 1,1-dioxide, also known as ETT, is a synthetic compound that belongs to the class of tetrahydroisoquinolines. This compound has been extensively studied for its potential applications in the field of medicine due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxybenzyl)tetrahydro-3-thiophenamine 1,1-dioxide is not fully understood, but it is believed to involve the modulation of several signaling pathways in the body. N-(4-ethoxybenzyl)tetrahydro-3-thiophenamine 1,1-dioxide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant enzymes and protects cells from oxidative damage. N-(4-ethoxybenzyl)tetrahydro-3-thiophenamine 1,1-dioxide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(4-ethoxybenzyl)tetrahydro-3-thiophenamine 1,1-dioxide has been shown to produce a wide range of biochemical and physiological effects in the body. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-(4-ethoxybenzyl)tetrahydro-3-thiophenamine 1,1-dioxide has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, N-(4-ethoxybenzyl)tetrahydro-3-thiophenamine 1,1-dioxide has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation products in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-ethoxybenzyl)tetrahydro-3-thiophenamine 1,1-dioxide in lab experiments is its high potency and selectivity. N-(4-ethoxybenzyl)tetrahydro-3-thiophenamine 1,1-dioxide has been found to exhibit potent activity at relatively low concentrations, which makes it a cost-effective option for researchers. However, one limitation of using N-(4-ethoxybenzyl)tetrahydro-3-thiophenamine 1,1-dioxide in lab experiments is its relatively short half-life. N-(4-ethoxybenzyl)tetrahydro-3-thiophenamine 1,1-dioxide has been shown to have a half-life of approximately 4 hours in rats, which may limit its efficacy in certain experimental settings.

Future Directions

There are several future directions for research on N-(4-ethoxybenzyl)tetrahydro-3-thiophenamine 1,1-dioxide. One potential area of study is the development of novel N-(4-ethoxybenzyl)tetrahydro-3-thiophenamine 1,1-dioxide derivatives with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of N-(4-ethoxybenzyl)tetrahydro-3-thiophenamine 1,1-dioxide in the treatment of various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of N-(4-ethoxybenzyl)tetrahydro-3-thiophenamine 1,1-dioxide and to identify its molecular targets in the body.
Conclusion:
In conclusion, N-(4-ethoxybenzyl)tetrahydro-3-thiophenamine 1,1-dioxide is a synthetic compound that has been extensively studied for its potential applications in the field of medicine. It possesses a wide range of pharmacological activities, including analgesic, anti-inflammatory, antitumor, and neuroprotective effects. N-(4-ethoxybenzyl)tetrahydro-3-thiophenamine 1,1-dioxide has been found to exhibit potent antioxidant activity, which makes it a promising candidate for the treatment of oxidative stress-related diseases. Although there are some limitations to its use in lab experiments, N-(4-ethoxybenzyl)tetrahydro-3-thiophenamine 1,1-dioxide remains a valuable tool for researchers in the field of pharmacology.

Synthesis Methods

The synthesis of N-(4-ethoxybenzyl)tetrahydro-3-thiophenamine 1,1-dioxide involves the reaction of 4-ethoxybenzylamine with tetrahydro-3-thiophenone in the presence of an oxidizing agent such as hydrogen peroxide or sodium perborate. The reaction yields N-(4-ethoxybenzyl)tetrahydro-3-thiophenamine 1,1-dioxide as a white crystalline solid with a melting point of 213-215°C.

Scientific Research Applications

N-(4-ethoxybenzyl)tetrahydro-3-thiophenamine 1,1-dioxide has been extensively studied for its potential application in the field of medicine. It has been shown to possess a wide range of pharmacological activities, including analgesic, anti-inflammatory, antitumor, and neuroprotective effects. N-(4-ethoxybenzyl)tetrahydro-3-thiophenamine 1,1-dioxide has also been found to exhibit potent antioxidant activity, which makes it a promising candidate for the treatment of oxidative stress-related diseases.

properties

Molecular Formula

C13H19NO3S

Molecular Weight

269.36 g/mol

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-1,1-dioxothiolan-3-amine

InChI

InChI=1S/C13H19NO3S/c1-2-17-13-5-3-11(4-6-13)9-14-12-7-8-18(15,16)10-12/h3-6,12,14H,2,7-10H2,1H3

InChI Key

YPGBEPGWCKYQNL-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)CNC2CCS(=O)(=O)C2

Canonical SMILES

CCOC1=CC=C(C=C1)CNC2CCS(=O)(=O)C2

Origin of Product

United States

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